3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

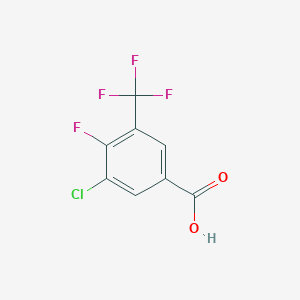

3-Chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is a derivative of benzoic acid featuring a chloride, a fluoride, and a trifluoromethyl at the 3-, 4-, and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Molecular Structure Analysis

The molecular structure of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is represented by the formula C8H3ClF4O2 . The InChI code is 1S/C8H3ClF4O2/c9-5-2-3 (7 (14)15)1-4 (6 (5)10)8 (11,12)13/h1-2H, (H,14,15) and the InChI key is UYEXBYNDDVJLHJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid include a molecular weight of 242.56 , and a physical form of white to yellow solid . The melting point is 104-108 °C .Scientific Research Applications

“3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid” is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It’s employed in the synthesis of active pharmaceutical ingredient (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Trifluoromethyl group-containing compounds, like the one you mentioned, have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

In the agrochemical industry, trifluoromethylpyridines, which can be synthesized from compounds like “3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid”, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

-

Synthesis of Trifluoromethylpyridines

- Trifluoromethylpyridines (TFMPs) are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Trifluoromethyl group-containing drugs have been approved by the US Food and Drug Administration (FDA) . They make up more than 50 percent of the best-selling drug molecules approved by the FDA . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

-

Benign Prostatic Hyperplasia Treatment

-

Synthesis of Dibenzoate Esters Type Anticancer Drugs

-

Influenza A Virus Fusion Inhibitor

-

Synthesis of 1,3,4-Oxadiazole Derivatives

-

Investigation of Ligand Binding with Chaperones

-

Nucleophilic Substitution and Friedel-Craft Acylation

-

Influenza A Virus Fusion Inhibitor

Safety And Hazards

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this chemical .

properties

IUPAC Name |

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEXBYNDDVJLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2699379.png)

![1-Phenyl-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2699380.png)

![6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2699391.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2699398.png)